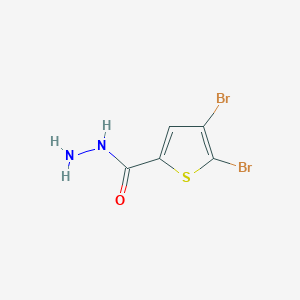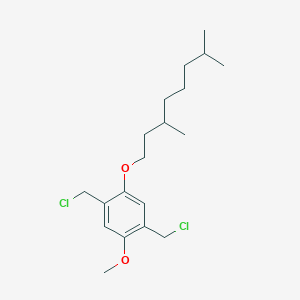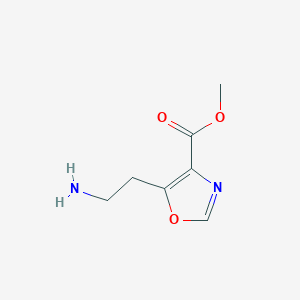
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate, also known as MAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAOC is a derivative of oxazole and is commonly used as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate can also be used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is not well understood. However, it is believed that Methyl 5-(2-aminoethyl)oxazole-4-carboxylate may act as a chelating agent, binding to metal ions and forming stable complexes. This property makes Methyl 5-(2-aminoethyl)oxazole-4-carboxylate useful in the synthesis of metal complexes for catalytic applications and as a fluorescent probe for the detection of metal ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate are not well studied. However, it is believed that Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is relatively non-toxic and has low acute toxicity. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has been shown to have moderate antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Methyl 5-(2-aminoethyl)oxazole-4-carboxylate is also stable under normal lab conditions and can be stored for extended periods. However, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 5-(2-aminoethyl)oxazole-4-carboxylate has limited stability in acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate. One potential area of research is the synthesis of novel metal complexes using Methyl 5-(2-aminoethyl)oxazole-4-carboxylate as a ligand. These complexes could have potential applications in catalysis and other fields. Another area of research is the development of new fluorescent probes for the detection of metal ions using Methyl 5-(2-aminoethyl)oxazole-4-carboxylate as a building block. Additionally, the antimicrobial properties of Methyl 5-(2-aminoethyl)oxazole-4-carboxylate could be further studied to develop new antimicrobial agents.
Méthodes De Synthèse
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-aminoethanol with ethyl oxalate in the presence of a catalyst to form ethyl 5-(2-hydroxyethyl)oxazole-4-carboxylate. This intermediate product is then reacted with methyl iodide to form Methyl 5-(2-aminoethyl)oxazole-4-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.
Propriétés
Numéro CAS |
166950-00-1 |
|---|---|
Nom du produit |
Methyl 5-(2-aminoethyl)oxazole-4-carboxylate |
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
methyl 5-(2-aminoethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)6-5(2-3-8)12-4-9-6/h4H,2-3,8H2,1H3 |
Clé InChI |
HLNWNMQKSMZDNM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC=N1)CCN |
SMILES canonique |
COC(=O)C1=C(OC=N1)CCN |
Synonymes |
4-Oxazolecarboxylicacid,5-(2-aminoethyl)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



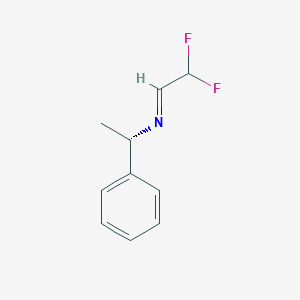
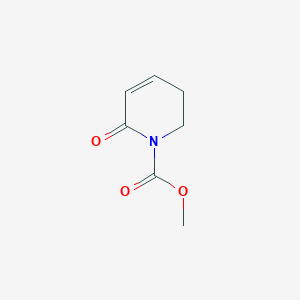
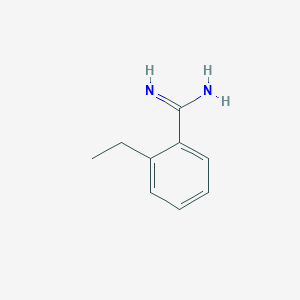
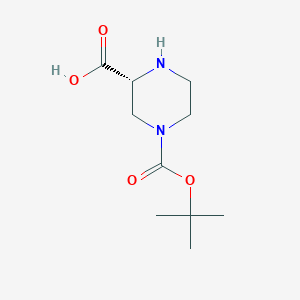
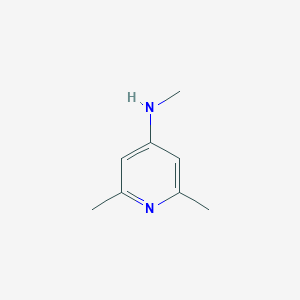

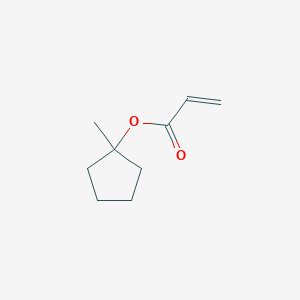
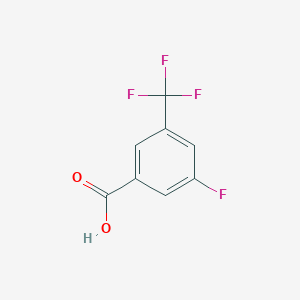
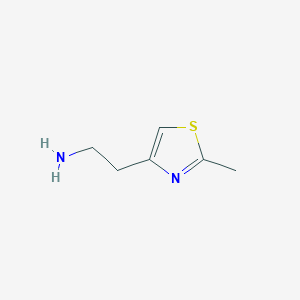
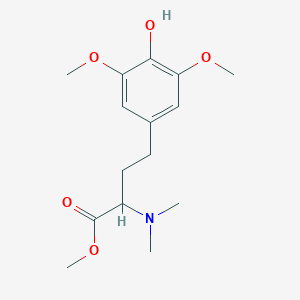
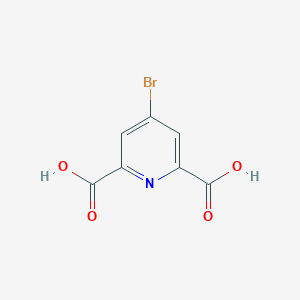
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
